N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide
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Overview
Description
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is a complex organic compound that features a benzoxazole ring substituted with a chlorophenyl group, a sulfanyl group, and a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide are currently unknown . It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c14-9-3-1-2-4-10(9)16-21(17,18)8-5-6-11-12(7-8)19-13(20)15-11/h1-7,16H,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSMCQRGWEMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=S)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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